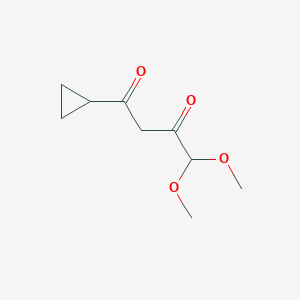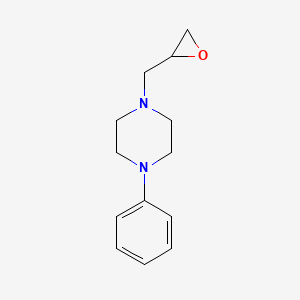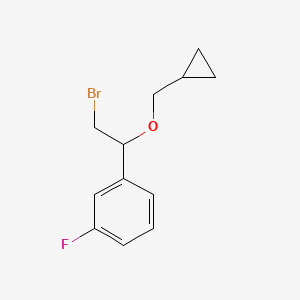
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a cyclopropylmethoxy group, and a fluorine atom
Méthodes De Préparation
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving biological systems to understand its interactions and effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals
Mécanisme D'action
The mechanism of action for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene include other substituted benzene derivatives with different functional groups. These compounds may share some chemical properties but differ in their reactivity and applications. Examples include:
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-fluorobenzene
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C12H14BrFO |
|---|---|
Poids moléculaire |
273.14 g/mol |
Nom IUPAC |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C12H14BrFO/c13-7-12(15-8-9-4-5-9)10-2-1-3-11(14)6-10/h1-3,6,9,12H,4-5,7-8H2 |
Clé InChI |
YEJJHEDEAOUTDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC(CBr)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)


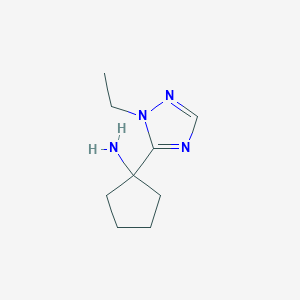


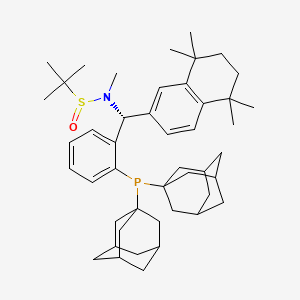

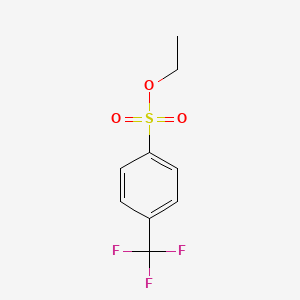


![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)
